N-(3-chloro-4-methoxyphenyl)-3-[1-(1H-indazole-3-carbonyl)piperidin-3-yl]propanamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-3-[1-(1H-indazole-3-carbonyl)piperidin-3-yl]propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, an indazole moiety, and a piperidine ring. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-3-[1-(1H-indazole-3-carbonyl)piperidin-3-yl]propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indazole Moiety: Starting from commercially available precursors, the indazole ring can be synthesized through cyclization reactions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Formation of the Amide Bond: The final step involves coupling the indazole-piperidine intermediate with 3-chloro-4-methoxyphenylpropanoic acid using amide coupling reagents such as EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-3-[1-(1H-indazole-3-carbonyl)piperidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the indazole moiety can be reduced to an alcohol.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-3-[1-(1H-indazole-3-carbonyl)piperidin-3-yl]propanamide would depend on its specific biological target. Generally, compounds of this nature may:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site or allosteric sites.
Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.
Affect Signaling Pathways: Influence cellular signaling pathways by interacting with key proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methoxyphenyl)-3-[1-(1H-indazole-3-carbonyl)piperidin-3-yl]butanamide: Similar structure with a butanamide instead of propanamide.
N-(3-chloro-4-methoxyphenyl)-3-[1-(1H-indazole-3-carbonyl)piperidin-3-yl]ethanamide: Similar structure with an ethanamide instead of propanamide.
Uniqueness
N-(3-chloro-4-methoxyphenyl)-3-[1-(1H-indazole-3-carbonyl)piperidin-3-yl]propanamide is unique due to its specific combination of functional groups and ring systems, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-3-[1-(1H-indazole-3-carbonyl)piperidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O3/c1-31-20-10-9-16(13-18(20)24)25-21(29)11-8-15-5-4-12-28(14-15)23(30)22-17-6-2-3-7-19(17)26-27-22/h2-3,6-7,9-10,13,15H,4-5,8,11-12,14H2,1H3,(H,25,29)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZCDXJKUCTGOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC2CCCN(C2)C(=O)C3=NNC4=CC=CC=C43)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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